2-Methylpiperazine-d10
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Overview
Description
2-Methylpiperazine-d10 is a deuterium-labeled derivative of 2-Methylpiperazine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound makes it valuable for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-d10 typically involves the deuteration of 2-Methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperazine-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of deuterated amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Methylpiperazine-d10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methylpiperazine-d10 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in its structure can influence the pharmacokinetic and metabolic profiles of drugs. Deuterium substitution can lead to changes in the rate of drug metabolism, potentially enhancing the stability and efficacy of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine: The non-deuterated form of 2-Methylpiperazine-d10.
1-Methylpiperazine: A similar compound with a methyl group at a different position.
1,4-Dimethylpiperazine: A compound with two methyl groups at different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C5H12N2 |
---|---|
Molecular Weight |
110.22 g/mol |
IUPAC Name |
2,2,3,3,5,5,6-heptadeuterio-6-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D |
InChI Key |
JOMNTHCQHJPVAZ-NWURLDAXSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CNCCN1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.